![molecular formula C13H9BrO B3033872 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde CAS No. 1237107-66-2](/img/structure/B3033872.png)
4-Bromo-[1,1'-biphenyl]-3-carbaldehyde
Overview
Description
The compound "4-Bromo-[1,1'-biphenyl]-3-carbaldehyde" is a brominated biphenyl with an aldehyde functional group. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic aldehydes and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of brominated aromatic aldehydes can involve various strategies, including halogenation of existing aromatic compounds followed by the introduction of an aldehyde group. For example, paper discusses the synthesis of heteroanellated methanoannulenes, which are structurally related to the target compound and involve reactions with dinucleophiles. This suggests that similar synthetic routes could be applicable to "4-Bromo-[1,1'-biphenyl]-3-carbaldehyde."
Molecular Structure Analysis
X-ray diffraction analysis is a common technique for determining the structure of such compounds, as seen in paper , where a related pyrazole derivative was analyzed. The molecular structure of brominated aromatic aldehydes is characterized by the presence of a bromine atom, which can significantly influence the electronic properties of the molecule due to its electronegativity and size.
Chemical Reactions Analysis
Brominated aromatic aldehydes can participate in various chemical reactions due to the reactivity of the aldehyde group and the bromine atom. For instance, the bromine atom can be involved in substitution reactions, as seen in paper , where halogenothiophenes undergo photochemical reactions to yield phenyl derivatives. The aldehyde group can also react with nucleophiles or be involved in condensation reactions, as demonstrated in paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-Bromo-[1,1'-biphenyl]-3-carbaldehyde" can be inferred from related compounds. The solvatochromic behavior of similar molecules, as reported in paper , indicates that the compound's photophysical properties are sensitive to solvent polarity. The presence of the bromine atom and the aldehyde group will influence the compound's boiling point, melting point, and solubility. The molecular docking study in paper suggests that the electronic properties, such as charge distribution and potential sites for electrophilic or nucleophilic attack, are crucial for understanding the reactivity of such compounds.
Scientific Research Applications
Synthesis and Material Applications
4-Bromo-[1,1'-biphenyl]-3-carbaldehyde has various applications in the field of synthetic chemistry and materials science. It is utilized in the synthesis of phenanthridines through photochemically-mediated cyclization, as demonstrated by Ntsimango et al. (2021), who used a related biphenyl carbaldehyde derivative in their synthesis process. This method was effectively applied in the synthesis of complex molecules like triphaeridine (Ntsimango, Ngwira, Bode, & de Koning, 2021). Additionally, the compound has been used in the preparation of novel fluorescent probes with potential applications in detecting biological substances. For instance, Chu et al. (2019) developed a fluorescence probe that exhibited high selectivity and sensitivity toward homocysteine, a critical amino acid in biological systems (Chu, Xie, Yue, Yue, Kong, Shi, & Feng, 2019).
Catalytic and Photophysical Studies
In the realm of catalysis and photophysical studies, 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde has shown promising results. Cho and Kim (2008) explored its application in palladium-catalyzed cyclization, a vital reaction in organic synthesis (Cho & Kim, 2008). Additionally, the compound's photophysical properties were investigated by Singh et al. (2013), who studied its structure and emission spectrum in different solvents, providing valuable insights into its potential applications in material science (Singh, Rawat, Negi, Pant, Rawat, Joshi, & Thapliyal, 2013).
Applications in Organic Light-Emitting Diodes (OLEDs)
Furthermore, 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde plays a significant role in the development of materials for organic light-emitting diodes (OLEDs). Xu and Yu (2011) used a derivative of this compound to synthesize novel fluorescent aryl-substituted thiophene derivatives, which are promising materials for OLEDs (Xu & Yu, 2011).
properties
IUPAC Name |
2-bromo-5-phenylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDRVBHOXVVOPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-[1,1'-biphenyl]-3-carbaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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